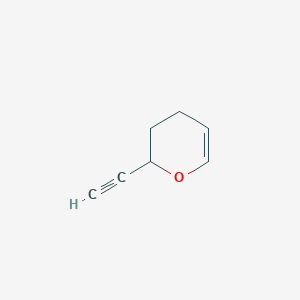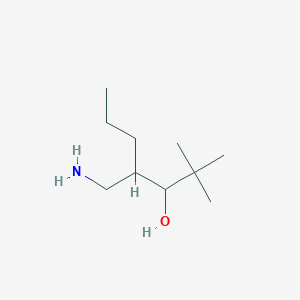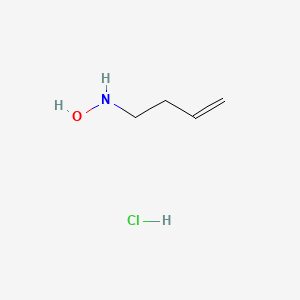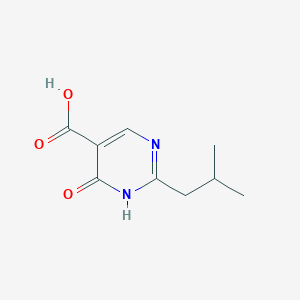
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a cyclopropyl group, a vinyl group, and a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropyl-containing precursor with a vinyl-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the cyclopropyl and vinyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alkanes.
科学研究应用
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropyl groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The vinyl group can participate in addition reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
- Cyclopropylmethylboronic acid
- Vinylboronic acid
- Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its cyclopropyl, vinyl, and dioxaborolane moieties. This unique structure imparts specific reactivity and properties that are not found in simpler boronic acids or cyclopropyl-containing compounds.
属性
分子式 |
C14H25BO2 |
|---|---|
分子量 |
236.16 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(E)-2-(1-propan-2-ylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11(2)14(7-8-14)9-10-15-16-12(3,4)13(5,6)17-15/h9-11H,7-8H2,1-6H3/b10-9+ |
InChI 键 |
IKOTWSBUMOYHET-MDZDMXLPSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(C)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)



![1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13486914.png)



![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)


![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)
